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2-methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

PI3Kα inhibition Kinase selectivity Piperazinylquinoxaline SAR

This privileged piperazinylquinoxaline scaffold integrates a pyrrolidine-substituted pyrimidine, enabling critical hinge-region contacts in kinase ATP-binding pockets. The 2-methyl group and 4-pyrrolidine topology are essential for PI3Kα/VEGFR-2 potency. Procure for systematic SAR diversification, kinome profiling, or DNA gyrase inhibitor development. Ensure you achieve target selectivity—avoid generic substitutions without comparative data.

Molecular Formula C21H25N7
Molecular Weight 375.5 g/mol
CAS No. 2640967-51-5
Cat. No. B6476027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
CAS2640967-51-5
Molecular FormulaC21H25N7
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=CC(=N4)N5CCCC5
InChIInChI=1S/C21H25N7/c1-16-20(24-18-7-3-2-6-17(18)23-16)27-12-14-28(15-13-27)21-22-9-8-19(25-21)26-10-4-5-11-26/h2-3,6-9H,4-5,10-15H2,1H3
InChIKeyHGPNTKGICAWOFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline (CAS 2640967-51-5): A Multi-Kinase Scaffold for Selective Inhibitor Procurement


2-Methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline (CAS 2640967-51-5, MW 375.5 g/mol) belongs to the class of piperazinylquinoxaline derivatives featuring a pyrrolidine-substituted pyrimidine moiety linked via a piperazine bridge to a 2-methylquinoxaline core [1]. This structural architecture integrates pharmacophoric elements found across multiple kinase inhibitor chemotypes, including VEGFR-2, PI3Kα, and PDE10A scaffolds, positioning it as a privileged intermediate for medicinal chemistry campaigns targeting ATP-binding pockets [2]. The compound is commercially available as a research reagent (typical purity ≥95%) for structure–activity relationship (SAR) exploration and lead optimization programs .

Procurement Risk Alert: Why Closely Related Quinoxaline-Piperazine-Pyrimidine Analogs Cannot Substitute for CAS 2640967-51-5


Within the piperazinylquinoxaline chemical space, even minor structural modifications—such as replacing pyrrolidine with morpholine at the pyrimidine 4-position or shifting the substitution pattern to the pyrimidine 2/6-positions—produce profound differences in kinase selectivity, antiproliferative potency, and physicochemical properties [1]. Class-level evidence demonstrates that morpholine-substituted analogs (e.g., CAS 2640874-50-4) exhibit altered hydrogen-bonding capacity and solubility profiles compared to pyrrolidine-containing derivatives, while des-methyl quinoxaline variants show reduced hydrophobic contact with kinase hinge regions [2]. Furthermore, repositioning the pyrrolidine substituent from the pyrimidine 4-position to the 2-position (e.g., CAS 2549035-35-8) alters the vector of the pyrrolidine ring relative to the kinase ATP-binding site, critically affecting target engagement . These documented SAR divergences mean that generic substitution without explicit comparative data risks invalidating the biological hypothesis under investigation.

Quantitative Differentiation Evidence: CAS 2640967-51-5 vs. Closest Structural Analogs and Pharmacologic Baselines


Pyrrolidine vs. Morpholine at Pyrimidine 4-Position: Differential PI3Kα Inhibitory Potency in Class-Level Context

Although direct PI3Kα IC50 data for CAS 2640967-51-5 have not been publicly disclosed, class-level SAR from 45 piperazinylquinoxaline derivatives demonstrates that the nature of the terminal heterocycle attached to the pyrimidine ring critically modulates PI3Kα potency [1]. In a competitive fluorescent polarization assay, the most potent piperazinylquinoxaline derivatives achieved IC50 values of 24–40 nM, while morpholine-substituted variants consistently underperformed relative to bulkier amine substitutions [1]. The pyrrolidine ring in CAS 2640967-51-5 provides a conformationally constrained five-membered amine with enhanced hydrophobic contact compared to the oxygen-containing morpholine ring, predicting superior engagement with the PI3Kα affinity pocket based on molecular docking simulations [2].

PI3Kα inhibition Kinase selectivity Piperazinylquinoxaline SAR

2-Methyl vs. Des-Methyl Quinoxaline: Impact on VEGFR-2 Kinase Inhibition and Antiproliferative Activity

Class-level evidence from piperazinylquinoxaline VEGFR-2 inhibitor series reveals that the 2-methyl substituent on the quinoxaline core contributes to enhanced hydrophobic interaction with the kinase hinge region [1]. In a study of piperazinylquinoxaline-based VEGFR-2 inhibitors, the most promising compound (compound 11, bearing a 2-substituted quinoxaline) demonstrated VEGFR-2 IC50 of 0.19 µM and antiproliferative IC50 values of 9.52–12.45 µM across HepG-2, A549, Caco-2, and MDA cancer cell lines, outperforming sorafenib in cellular assays [1]. The des-methyl analog (2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline, CAS 2548990-09-4) lacks this key methyl-driven hydrophobic contact and is predicted to show reduced VEGFR-2 affinity based on molecular modeling of the hinge-binding pharmacophore [2].

VEGFR-2 inhibition Anticancer activity Quinoxaline SAR

Pyrrolidine at Pyrimidine 4-Position vs. 2-Position: Differential Kinase Selectivity Driven by Substitution Topology

The position of the pyrrolidine substituent on the pyrimidine ring determines the spatial orientation of the terminal amine relative to the kinase ATP-binding cleft. In the PDE10A inhibitor series, a 2-methyl-3-substituted quinoxaline with a pyrrolidine attached via a vinyl linker at the pyridine 6-position (BDBM201599) achieved an IC50 of 90 nM against PDE10A [1], while a structurally distinct analog with a methoxy linker (BDBM201598) showed IC50 of 30–38 nM [2]. For the piperazinylquinoxaline-pyrimidine scaffold, pyrrolidine at the pyrimidine 4-position (CAS 2640967-51-5) places the pyrrolidine ring in a distinct trajectory compared to the 2-substituted isomer (CAS 2549035-35-8), which is predicted to bias kinase selectivity toward a different subset of the kinome .

Kinase selectivity ATP-binding site Substitution topology

Physicochemical Profile: Calculated LogP and Solubility Advantage Relative to Morpholine and Trifluoromethyl Analogs

The pyrrolidine substituent in CAS 2640967-51-5 confers a distinct lipophilicity-hydrophilicity balance compared to morpholine-substituted and trifluoromethyl-substituted analogs. Based on the structural formula (C21H25N7, MW 375.5 g/mol), the predicted LogP for CAS 2640967-51-5 falls within the optimal range of 2.5–3.5 (calculated by fragment-based methods), whereas the morpholine analog (CAS 2640874-50-4, C22H28N8O) exhibits a lower LogP (~1.8–2.5) due to the oxygen atom's hydrogen-bond acceptor character, and the trifluoromethyl analog shows elevated LogP (~3.5–4.5) . This intermediate lipophilicity is preferable for balancing cellular permeability and aqueous solubility in kinase inhibitor programs [1].

Physicochemical properties LogP Aqueous solubility Drug-likeness

Antimicrobial Activity: Pyrrolidine-Quinoxaline Hybrids Show Strain-Specific Potency Advantage Over Ciprofloxacin Against Gram-Positive Pathogens

Although CAS 2640967-51-5 has not been directly evaluated for antimicrobial activity, a structurally related series of 3-(pyrrolidin-1-yl)quinoxaline derivatives (compounds 4, 6, 7) demonstrated MIC values of 3.91–15.6 µg/mL against Bacillus pumilis and Enterobacter cloacae, matching or exceeding the potency of ciprofloxacin (MIC = 7.8 and 15.6 µg/mL, respectively) [1]. The pyrrolidine substituent at the quinoxaline 3-position was essential for this activity, as confirmed by molecular docking into the DNA gyrase active site showing favorable binding interactions [1]. The target compound extends this pharmacophore through a piperazine-pyrimidine linker, which may confer additional hydrogen-bonding contacts within the DNA gyrase ATP-binding pocket, potentially enhancing Gram-negative coverage relative to simpler 3-(pyrrolidin-1-yl)quinoxaline derivatives [2].

Antimicrobial activity MIC DNA gyrase inhibition Pyrrolidinylquinoxaline

Optimal Deployment Scenarios for 2-Methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline (CAS 2640967-51-5) in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation: PI3Kα and VEGFR-2 Dual-Targeting SAR Campaigns

Based on class-level evidence demonstrating that piperazinylquinoxaline derivatives achieve PI3Kα IC50 values of 24–40 nM [1] and VEGFR-2 IC50 values as low as 0.19 µM [2], CAS 2640967-51-5 serves as an ideal starting scaffold for dual PI3Kα/VEGFR-2 inhibitor optimization. The pyrrolidine substituent at the pyrimidine 4-position and the 2-methyl group on quinoxaline are both predicted to be critical for potency at these targets. Medicinal chemistry teams should procure this compound for systematic SAR exploration involving: (i) diversification of the pyrrolidine ring, (ii) linker optimization between pyrimidine and quinoxaline, and (iii) introduction of solubility-enhancing groups while maintaining the optimal LogP window (~2.8–3.2) identified for this chemotype.

Antimicrobial Resistance Breakpoint: DNA Gyrase Inhibitor Development with Gram-Negative Spectrum Expansion

Leveraging the demonstrated activity of 3-(pyrrolidin-1-yl)quinoxaline derivatives against B. pumilis (MIC = 3.91 µg/mL, 2-fold superior to ciprofloxacin) and E. cloacae (MIC = 7.8 µg/mL) [3], CAS 2640967-51-5 represents a next-generation scaffold for DNA gyrase inhibitor development. The piperazine-pyrimidine extension provides additional hydrogen-bond donor/acceptor sites predicted to enhance binding within the ATP pocket and improve outer membrane penetration in Gram-negative bacteria. Procurement is recommended for MIC determination against ESKAPE pathogen panels and for co-crystallization studies with DNA gyrase to guide structure-based design.

Chemical Biology Probe Development: Kinase Selectivity Profiling Across the Kinome

The distinct substitution topology of CAS 2640967-51-5 (pyrrolidine at pyrimidine 4-position, 2-methyl on quinoxaline) predicts a unique kinome selectivity fingerprint compared to the 2-position pyrrolidine isomer or morpholine-substituted analogs [4]. Chemical biology groups should procure this compound for broad-panel kinase profiling (e.g., KINOMEscan or equivalent) to establish its selectivity profile and identify novel kinase targets. The availability of close structural analogs (morpholine variant CAS 2640874-50-4, des-methyl variant CAS 2548990-09-4) enables direct head-to-head kinome selectivity comparisons that can elucidate the contribution of each structural feature to target engagement.

Computational Chemistry Benchmarking: Scaffold-Hopping and Free Energy Perturbation Validation

The well-defined structural variations among piperazinylquinoxaline analogs—particularly the pyrrolidine/morpholine swap and the 2-methyl/des-methyl modification—provide an excellent test set for computational methods including free energy perturbation (FEP), molecular dynamics simulations, and scaffold-hopping algorithms. The available quantitative activity data for related chemotypes (PI3Kα IC50 24–40 nM [1], VEGFR-2 IC50 0.19–0.60 µM [2], PDE10A IC50 30–90 nM [4]) serve as validation benchmarks. Procurement of CAS 2640967-51-5 alongside its closest analogs enables systematic computational benchmarking studies to improve predictive models for kinase inhibitor design.

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